molecular formula C16H15N9OS B10984006 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10984006
M. Wt: 381.4 g/mol
InChI Key: SNKHWVBJFDWAGP-UHFFFAOYSA-N
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Description

N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would need to be identified through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with tetraazole and thienyl groups, such as:

  • 3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL derivatives
  • 3-(3-THIENYL)PROPANAMIDE derivatives

Uniqueness

N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could make it particularly valuable in applications where specific reactivity or interactions are desired.

Properties

Molecular Formula

C16H15N9OS

Molecular Weight

381.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C16H15N9OS/c1-24-20-16(19-22-24)11-3-2-4-13(7-11)18-15(26)8-14(12-5-6-27-9-12)25-10-17-21-23-25/h2-7,9-10,14H,8H2,1H3,(H,18,26)

InChI Key

SNKHWVBJFDWAGP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4

Origin of Product

United States

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